molecular formula C16H24N2O4S B4848845 N-isopropyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide

N-isopropyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide

Cat. No. B4848845
M. Wt: 340.4 g/mol
InChI Key: NBAVCXDLTKUGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to N-isopropyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide involves multi-step chemical reactions, utilizing various starting materials and reagents to achieve the desired product. A common approach for synthesizing such compounds includes the use of morpholine or morpholino groups, which are introduced into the molecule through reactions with appropriate sulfonamide or phenylpropanamide derivatives. For instance, compounds have been synthesized by reacting substituted anilines with chlorobutanoyl chloride in aqueous basic medium, followed by coupling with piperazine derivatives in polar aprotic medium (Raza et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds containing morpholine and phenyl groups is characterized using techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and the stereochemistry of the active isomers. For example, X-ray crystallography has been used to determine the crystal structure of similar compounds, confirming their molecular geometry and establishing the relationship between structure and activity (Bai et al., 2012).

properties

IUPAC Name

3-(4-morpholin-4-ylsulfonylphenyl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-13(2)17-16(19)8-5-14-3-6-15(7-4-14)23(20,21)18-9-11-22-12-10-18/h3-4,6-7,13H,5,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAVCXDLTKUGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(morpholin-4-ylsulfonyl)phenyl]-N-(propan-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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